molecular formula C25H37N3O3 B3792851 1-(2-methoxybenzyl)-6-oxo-N-{[1-(1-piperidinyl)cyclopentyl]methyl}-3-piperidinecarboxamide

1-(2-methoxybenzyl)-6-oxo-N-{[1-(1-piperidinyl)cyclopentyl]methyl}-3-piperidinecarboxamide

Cat. No.: B3792851
M. Wt: 427.6 g/mol
InChI Key: UVQPBZIQGNXARS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a methoxy group, a piperidine ring, and a carboxamide group. These functional groups suggest that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the piperidine ring, the introduction of the methoxy group, and the formation of the carboxamide group . The exact synthesis pathway would depend on the starting materials and the specific conditions used.


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom . The methoxy group is attached to a benzyl group, which is in turn attached to the piperidine ring. The carboxamide group is also attached to the piperidine ring .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The piperidine ring can participate in a variety of reactions, including nucleophilic substitution and oxidation . The methoxy group can also participate in various reactions, depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carboxamide group could influence its solubility in different solvents .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Compounds with similar structures are used in a variety of fields, including medicinal chemistry and materials science .

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-6-oxo-N-[(1-piperidin-1-ylcyclopentyl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37N3O3/c1-31-22-10-4-3-9-20(22)17-27-18-21(11-12-23(27)29)24(30)26-19-25(13-5-6-14-25)28-15-7-2-8-16-28/h3-4,9-10,21H,2,5-8,11-19H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQPBZIQGNXARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CC(CCC2=O)C(=O)NCC3(CCCC3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methoxybenzyl)-6-oxo-N-{[1-(1-piperidinyl)cyclopentyl]methyl}-3-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-(2-methoxybenzyl)-6-oxo-N-{[1-(1-piperidinyl)cyclopentyl]methyl}-3-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-(2-methoxybenzyl)-6-oxo-N-{[1-(1-piperidinyl)cyclopentyl]methyl}-3-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-(2-methoxybenzyl)-6-oxo-N-{[1-(1-piperidinyl)cyclopentyl]methyl}-3-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-(2-methoxybenzyl)-6-oxo-N-{[1-(1-piperidinyl)cyclopentyl]methyl}-3-piperidinecarboxamide
Reactant of Route 6
1-(2-methoxybenzyl)-6-oxo-N-{[1-(1-piperidinyl)cyclopentyl]methyl}-3-piperidinecarboxamide

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